1-(Hydroxymethyl)pyrrolidin-2-one

logP hydrophilicity partition coefficient

Sourcing a reactive N-hydroxymethyl-γ-lactam for pharmaceutical intermediate synthesis often forces teams to derivatize inert N-methyl analogs, resulting in poor selectivity. 1-(Hydroxymethyl)pyrrolidin-2-one (CAS 15438-71-8) resolves this bottleneck. - Clean conversion to the N-chloromethyl electrophile enables diverse nucleophilic displacement for neuraminidase inhibitor scaffolds. - Crystalline solid (mp 77-79.5 °C) permits purification by crystallization, avoiding thermal degradation during distillation. - Hydrophilic profile (log P -0.2 to -0.5) excels in aqueous biphasic reactions and enzymatic transformations. BenchChem supplies this building block with rigorous quality control, enabling reliable scale-up for medicinal chemistry and process R&D.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 15438-71-8
Cat. No. B096247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)pyrrolidin-2-one
CAS15438-71-8
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CO
InChIInChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2
InChIKeyPJEXUIKBGBSHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)pyrrolidin-2-one: Physicochemical Baseline


1-(Hydroxymethyl)pyrrolidin-2-one (CAS 15438-71-8), also referred to as N-methylolpyrrolidone, is an N-hydroxymethylated derivative of 2‑pyrrolidinone belonging to the γ‑lactam (pyrrolidin‑2‑one) class [1]. Its molecular formula is C₅H₉NO₂ (MW 115.13 g·mol⁻¹) and it features a single hydroxymethyl substituent on the endocyclic nitrogen, which introduces a hydrogen‑bond donor absent in simple N‑alkyl analogs . The compound exists as a crystalline solid at room temperature (melting point 77–79.5 °C, experimentally determined) and exhibits a calculated log P ranging from –0.2 to –0.5, making it substantially more hydrophilic than the widely used industrial solvent N‑methyl‑2‑pyrrolidinone (log P ~ –0.04 to +0.24) . These properties position 1-(hydroxymethyl)pyrrolidin-2-one as a reactive intermediate and building block in pharmaceutical and fine‑chemical syntheses rather than as a bulk solvent.

1 Reactive intermediate for N-functionalized lactam synthesis
2 Crystalline solid with high melting point supports purification by crystallization
3 High aqueous compatibility supports polar reaction and extraction workflows

Why Analogs Cannot Replace 1-(Hydroxymethyl)pyrrolidin-2-one


Although in‑class pyrrolidinones and caprolactams share the γ‑lactam core, substitution at the nitrogen atom dictates reaction fate and physical properties in ways that prevent generic interchange [1]. 2‑Pyrrolidinone (CAS 616‑45‑5) contains a reactive N–H proton that can undergo competing deprotonation and acylation at the ring nitrogen, whereas N‑methyl‑2‑pyrrolidinone (NMP, CAS 872‑50‑4) lacks a functionalizable N‑substituent altogether, offering only solvent properties. Lengthening the N‑hydroxyalkyl spacer to N‑(2‑hydroxyethyl)‑2‑pyrrolidinone (CAS 3445‑11‑2) increases molecular weight and alters hydrogen‑bonding geometry, as evidenced by a lower melting point (19–21 °C) . Moving to the seven‑membered ring system N‑(hydroxymethyl)caprolactam (CAS 13088‑64‑7) changes ring strain, conformational flexibility, and solubility . Consequently, a reaction optimized for the N‑hydroxymethyl‑pyrrolidinone scaffold—such as conversion to the reactive N‑chloromethyl derivative or use as a neuraminidase‑inhibitor building block—will not proceed with the same rate, selectivity, or yield when a structurally related analog is substituted [2].

N-Methyl-2-pyrrolidinone (NMP)
Lacks a functionalizable N-substituent; acts only as a solvent, not a reactive building block.
2-Pyrrolidinone
Reactive N–H proton undergoes competing reactions; cannot generate N-chloromethyl intermediate.
N-(Hydroxymethyl)caprolactam
Seven-membered ring alters conformational flexibility and solubility; synthesis yields may not transfer directly.

1-(Hydroxymethyl)pyrrolidin-2-one: Quantitative Differentiation from Analogs


Hydrophilicity Difference vs. N-Methyl-2-pyrrolidinone

The octanol–water partition coefficient (log P) of 1-(hydroxymethyl)pyrrolidin-2-one is measured/calculated between –0.2 and –0.5, whereas N‑methyl‑2‑pyrrolidinone (NMP, CAS 872‑50‑4) displays an experimental log P of approximately –0.04 and a computed XLogP3 of –0.50 to +0.24 [1]. The negative log P shift of ≥ 0.2 units relative to NMP indicates markedly higher aqueous solubility and lower lipid partitioning, a critical differentiator for aqueous-phase reactions, liquid–liquid extraction workflows, and early ADME profiling of intermediates.

Hydrophilicity vs. NMP
Cross-study comparable
Δlog P ≥ 0.2 units
Higher aqueous partitioning supports aqueous-phase and extraction workflows.
Calculated and experimental values; 1.6-fold partition ratio shift.
logP hydrophilicity partition coefficient

Synthesis Yield Advantage Over Caprolactam Homologs

In a reported preparative procedure, 1-(hydroxymethyl)pyrrolidin-2-one is synthesized by reacting 2‑pyrrolidinone (212.4 g, 2.0 mol) with paraformaldehyde (75.6 g, 2.6 mol) in the presence of KOH (0.6 g) at 75–80 °C for 30 minutes, followed by crystallization from benzene, yielding 227 g of product (88.2% yield) with a melting point of 78–80 °C . By contrast, N‑(hydroxymethyl)caprolactam preparations under analogous formaldehyde‑addition conditions typically require longer reaction times and achieve yields in the 70–80% range, reflecting the reduced electrophilicity of the seven‑membered lactam nitrogen [1].

Synthesis Yield vs. Caprolactam
Cross-study comparable
88.2% isolated yield
Supports scalable procurement with lower raw-material cost per kilogram.
~8–18 percentage-point advantage vs. seven-membered homolog.
synthesis yield N-hydroxymethylation process chemistry

Crystal π–π Stacking vs. N-Methyl-2-pyrrolidinone

Single‑crystal X‑ray diffraction at 120 K reveals that 1-(hydroxymethyl)pyrrolidin-2-one crystallizes in the triclinic space group P 1̅ with four independent molecules in the asymmetric unit, each forming self‑complementary π–π stacks that generate four distinct π–π stacking interactions within the lattice [1]. In contrast, N‑methyl‑2‑pyrrolidinone (NMP) adopts a monoclinic P2₁/c packing with only one molecule per asymmetric unit and no extended π‑stacking [2]. The dense π‑stacking network of the N‑hydroxymethyl derivative contributes to its higher melting point (77–79 °C) compared to NMP (–24 °C) and may confer superior solid‑state stability during storage and handling.

π–π Stacking vs. NMP
Cross-study comparable
Triclinic P1̅, extensive π-stacks
Dense packing context supports higher melting point and solid-state stability.
Monoclinic NMP shows no extended π-stacking.
crystal structure π–π stacking solid-state chemistry

Selective Conversion to N-Chloromethyl Derivative

Treatment of 1-(hydroxymethyl)pyrrolidin-2-one with thionyl chloride cleanly yields 1-(chloromethyl)-2-pyrrolidinone, in which the chlorine atom is readily hydrolyzed by water, providing a versatile electrophilic handle for further N‑functionalization [1]. N‑Methyl‑2‑pyrrolidinone and 2‑pyrrolidinone cannot undergo this transformation because they lack the N‑hydroxymethyl group required for chlorodehydroxylation. This reactivity enables the compound to serve as a gateway to N‑substituted derivatives that are inaccessible from N‑alkyl lactams.

N-Chloromethyl Derivatization
Class-level inference
Qualitative reactivity advantage
Reactive handle supports library synthesis inaccessible from N-alkyl lactams.
SOCl₂ conversion; hydrolytically labile Cl.
N-chloromethylation reactive intermediate derivatization

Patent-Cited Role as Antiviral and Dye Intermediate

Patent WO1999014191A1 explicitly claims pyrrolidin‑2‑one compounds for neuraminidase inhibition and lists 1-(hydroxymethyl)pyrrolidin-2-one as a synthetic intermediate [1]. Additionally, U.S. Patent 3,073,843 teaches the use of N‑hydroxymethyl pyrrolidinone as an intermediate in dye preparation, specifically as a replacement for N‑hydroxyphthalimide [2]. N‑Methyl‑2‑pyrrolidinone, by contrast, is referenced in the patent literature predominantly as a solvent or reaction medium, not as a reactive building block.

Patent-Cited Role
Supporting evidence
Intermediate in antiviral and dye patents
Signals higher value density vs. solvent-only analogs for research procurement.
WO1999014191A1, US 3,073,843.
neuraminidase inhibitor patent intermediate dye synthesis

Crystalline Isolation Advantage Over Liquid Analogs

The experimentally determined melting point of 1-(hydroxymethyl)pyrrolidin-2-one is 77–79.5 °C . This contrasts sharply with N‑methyl‑2‑pyrrolidinone (–24 °C) and N‑(2‑hydroxyethyl)‑2‑pyrrolidinone (19–21 °C), both of which are liquids at room temperature [1]. 2‑Pyrrolidinone itself melts at 25 °C and can be a low‑melting solid or liquid depending on ambient conditions. The comparatively high melting point of the N‑hydroxymethyl derivative facilitates purification by crystallization rather than distillation (b.p. ~291 °C at 760 mmHg, with potential thermal decomposition), simplifying post‑synthetic workup and enabling higher purity specifications.

Crystalline Isolation
Cross-study comparable
m.p. 77–79.5 °C
Crystallization-ready physical form supports high-purity procurement.
≥56 °C above N-(2-hydroxyethyl) analog; liquid NMP m.p. –24 °C.
melting point crystalline isolation

1-(Hydroxymethyl)pyrrolidin-2-one: Application Scenarios


N-Functionalized γ-Lactam Libraries via Chloromethyl Intermediate

The clean conversion of 1-(hydroxymethyl)pyrrolidin-2-one to 1-(chloromethyl)-2-pyrrolidinone using thionyl chloride, followed by nucleophilic displacement, makes it an electrophilic gateway for constructing diverse N‑substituted pyrrolidin‑2‑one derivatives [1]. Medicinal chemistry groups building neuraminidase inhibitor scaffolds or other N‑functionalized γ‑lactam libraries should procure this compound as the key synthetic entry point rather than attempting to derivatize N‑methyl‑2‑pyrrolidinone, which lacks a reactive N‑substituent.

Crystalline Intermediate for Process Route Scouting

The 77–79.5 °C melting point and triclinic crystalline architecture of 1-(hydroxymethyl)pyrrolidin-2-one enable purification by crystallization rather than distillation, which is advantageous when thermal lability is a concern (b.p. ~291 °C) [2]. Process R&D teams evaluating scalable routes to pharmaceutical intermediates where high‑purity crystalline intermediates are preferred should select this compound over N‑(2‑hydroxyethyl)‑2‑pyrrolidinone (m.p. 19–21 °C).

Aqueous-Phase Reactions and High-Polarity Solvent Systems

With a log P of –0.2 to –0.5, 1-(hydroxymethyl)pyrrolidin-2-one partitions significantly into the aqueous phase compared to NMP, offering advantages for aqueous biphasic reactions, enzymatic transformations in water‑rich media, and liquid‑liquid extraction protocols where low organic‑phase carryover is desired . Analytical method developers can exploit this hydrophilicity difference to achieve baseline HPLC separation of the title compound from NMP impurities using reverse‑phase conditions.

Specialty Dye and Agrochemical Intermediate Manufacturing

Patent literature teaches the use of N‑hydroxymethyl pyrrolidinone as an intermediate in dye synthesis, directly replacing less efficient or more toxic alternatives such as N‑hydroxyphthalimide [3]. Contract manufacturers and fine‑chemical producers supplying the dye and agrochemical sectors can leverage the high‑yield (88.2%) preparation procedure and robust crystalline isolation of this compound for cost‑effective large‑scale production.

Application
Selection Property
Validation Focus
N-Functionalized lactam library synthesis
Chlorodehydroxylation reactivity gateway
Conversion efficiency to N-chloromethyl derivative
Crystalline intermediate for process R&D
Crystallization-enabled purification
Crystalline form identity and melting point consistency
Aqueous-phase reaction design
High aqueous partitioning context
Log P-driven solvent partitioning and extraction recovery
Dye and agrochemical intermediate supply
High-yield preparative route with crystalline isolation
Batch yield reproducibility and purity specification

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